molecular formula C26H20N2O B570271 XE991 CAS No. 122955-42-4

XE991

Katalognummer: B570271
CAS-Nummer: 122955-42-4
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: KHJFBUUFMUBONL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Alternative Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of two pyridin-4-ylmethyl substituents attached to the central carbon atom at position 10 of the anthracene framework, with a ketone functionality at position 9. The compound is also recognized under several alternative systematic names, including 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone dihydrochloride and 9(10H)-anthracenone, 10,10-bis(4-pyridinylmethyl)-, dihydrochloride.

The compound is widely known by its research designation XE 991 dihydrochloride, which has become the predominant identifier in scientific literature. Additional synonyms documented in chemical databases include XE9912HCl, XE991 dihydrochloride, and various systematic variations such as 10,10-bis(pyridin-4-yl methyl)anthracen-9(10H)-one-hydrogen chloride 1/2. The Chemical Abstracts Service has assigned the registry number 122955-13-9 to this compound, providing a unique identifier for database searches and regulatory documentation.

The nomenclature variations reflect different conventions for representing the dihydrochloride salt formation and the precise positioning of the pyridine substituents. The systematic naming emphasizes the quaternary carbon center at position 10 of the anthracene ring system, where both pyridin-4-ylmethyl groups are attached. This structural arrangement creates a highly substituted anthrone derivative that maintains the planar aromatic character of the anthracene core while introducing significant three-dimensional complexity through the pendant pyridine rings.

Molecular Formula and Mass Spectrometry Data

The molecular formula of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride exhibits some variation depending on the degree of hydration in different crystalline forms. The anhydrous dihydrochloride salt is represented by the molecular formula C₂₆H₂₂Cl₂N₂O, corresponding to a molecular weight of 449.375 grams per mole. However, analytical data from various sources indicate that the compound frequently crystallizes with associated water molecules, leading to hydrated forms with adjusted molecular weights.

Comprehensive analytical characterization has documented batch-specific molecular formulas including C₂₆H₂₀N₂O·2HCl·¼H₂O with a corresponding molecular weight of 453.87 grams per mole, and C₂₆H₂₀N₂O·2HCl·0.75H₂O with a molecular weight of 462.89 grams per mole. These variations reflect the hygroscopic nature of the dihydrochloride salt and its tendency to incorporate water molecules into the crystal lattice structure. The base molecular formula for the free compound, excluding the hydrochloride salts, is C₂₆H₂₀N₂O with a molecular weight of 376.45 grams per mole.

Mass spectrometry analysis consistently identifies the molecular ion peak corresponding to the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 377. This fragmentation pattern is characteristic of anthrone derivatives and confirms the molecular structure through high-resolution mass spectrometry techniques. The ionization behavior under atmospheric pressure chemical ionization conditions shows the expected molecular ion formation, supporting the proposed molecular formula and structural assignments.

Parameter Value Reference
Anhydrous Molecular Formula C₂₆H₂₂Cl₂N₂O
Anhydrous Molecular Weight 449.375 g/mol
Hydrated Formula (0.25 H₂O) C₂₆H₂₀N₂O·2HCl·¼H₂O
Hydrated Molecular Weight (0.25 H₂O) 453.87 g/mol
Hydrated Formula (0.75 H₂O) C₂₆H₂₀N₂O·2HCl·0.75H₂O
Hydrated Molecular Weight (0.75 H₂O) 462.89 g/mol
Base Molecular Formula C₂₆H₂₀N₂O
Base Molecular Weight 376.45 g/mol
Mass Spectrum [M+H]⁺ 377 m/z

X-ray Crystallographic Analysis of Anthracene-Pyridine Hybrid Framework

The crystallographic analysis of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride reveals a complex three-dimensional structure characterized by the geometric arrangement of the anthracene core and the pendant pyridine rings. The compound crystallizes with specific space group symmetries that accommodate both the bulky anthracene framework and the flexible pyridin-4-ylmethyl substituents. The crystal structure demonstrates significant non-planarity due to the tetrahedral geometry around the quaternary carbon at position 10 of the anthracene ring system.

The anthracene-pyridine hybrid framework exhibits distinctive intermolecular interactions that contribute to crystal stability and packing efficiency. The planar anthracene rings participate in π-π stacking interactions with neighboring molecules, creating extended aromatic networks throughout the crystal lattice. The pyridine rings, oriented in different spatial directions due to the tetrahedral carbon center, engage in additional π-π interactions and hydrogen bonding networks with the dihydrochloride counterions.

Comparative crystallographic studies with related anthracene derivatives, such as bis[5-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecan-1-ium] tetrachloridozincate, demonstrate similar patterns of intermolecular π-π and C-H⋯π interactions involving anthracene moieties. These structural features contribute significantly to crystal cohesion and determine the overall solid-state properties of the compound. The pendant anthracene groups in related structures show consistent tendencies toward intermolecular aromatic interactions, suggesting that similar behavior occurs in the target compound.

The crystal packing arrangement accommodates the chloride ions through hydrogen bonding networks with the protonated nitrogen atoms of the pyridine rings. This ionic interaction pattern influences the overall crystal morphology and contributes to the enhanced solubility of the dihydrochloride salt compared to the neutral base compound. The water molecules present in hydrated crystal forms occupy specific positions within the lattice, forming additional hydrogen bonding networks that stabilize the crystal structure.

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectral Assignments

The proton nuclear magnetic resonance spectrum of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride exhibits characteristic resonances that confirm the proposed molecular structure and provide detailed information about the electronic environment of each proton. The spectrum reveals distinct chemical shift regions corresponding to the different aromatic environments within the molecule. The anthracene protons appear in the aromatic region between 7.4 and 8.2 parts per million, showing the expected patterns for substituted anthracene derivatives.

The pyridine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atoms. These resonances typically appear between 7.9 and 8.7 parts per million, with the protons adjacent to nitrogen showing the most downfield chemical shifts. The methylene protons connecting the pyridine rings to the anthracene core appear as a singlet around 3.9 parts per million, reflecting the symmetric environment created by the two equivalent pyridin-4-ylmethyl substituents.

Analytical data confirms that the nuclear magnetic resonance spectral data is consistent with the proposed chemical structure. The proton integration patterns support the presence of two equivalent pyridin-4-ylmethyl groups attached to the anthracene framework. The absence of additional aromatic proton signals confirms the substitution pattern at position 10 of the anthracene ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the anthrone moiety appears in the characteristic region for ketones, typically around 190-200 parts per million according to established chemical shift correlation tables. The aromatic carbon atoms of both the anthracene and pyridine rings exhibit chemical shifts in the range of 120-160 parts per million, with the specific values dependent on the electronic environment and substitution patterns.

Nuclear Magnetic Resonance Parameter Chemical Shift (ppm) Assignment
Anthracene Aromatic Protons 7.4-8.2 Anthracene ring system
Pyridine Aromatic Protons 7.9-8.7 Pyridine ring protons
Methylene Protons ~3.9 -CH₂- linkers
Carbonyl Carbon 190-200 C=O carbon
Aromatic Carbons 120-160 Aromatic carbon atoms

The nuclear magnetic resonance data demonstrates the symmetric nature of the molecule, with equivalent chemical environments for the two pyridin-4-ylmethyl substituents. This symmetry simplifies the spectral interpretation and confirms the proposed structural assignment. The chemical shift values are consistent with literature data for similar anthracene-pyridine hybrid compounds and support the identification of this unique molecular architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

122955-42-4

Molekularformel

C26H20N2O

Molekulargewicht

376.4 g/mol

IUPAC-Name

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one

InChI

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2

InChI-Schlüssel

KHJFBUUFMUBONL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of 9-Anthracenecarboxylic Acid

The process begins with bromination of 9-anthracenecarboxylic acid in glacial acetic acid. At 0°C, bromine (1.7 equivalents) is added dropwise, followed by gradual warming to 65°C for 2 hours. This yields 10-bromo-anthracene-9-carboxylic acid as yellow needles after precipitation in ice/water and recrystallization from ethanol (97% yield).

Critical Reaction Parameters:

ParameterValue
Temperature0°C → 65°C
SolventGlacial acetic acid
Bromine Equivalents1.7 eq
Yield97%

Esterification to Methyl 10-Bromoanthracene-9-carboxylate

The carboxylic acid intermediate undergoes esterification using methanol and concentrated H₂SO₄ under reflux for 24 hours. After workup with CH₂Cl₂ and NaHCO₃, the ester is obtained in 85% yield. This step enhances solubility for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Pyridine Incorporation

The pivotal step involves introducing pyridinyl groups via a palladium-catalyzed Suzuki-Miyaura reaction:

Reaction Setup

Methyl 10-bromoanthracene-9-carboxylate reacts with pyridin-4-ylboronic acid in a dioxane/water (5:1) mixture. The catalyst system comprises Pd(PPh₃)₄ (2 mol%) and K₂CO₃ as base, heated at 90°C for 12 hours under nitrogen.

Optimization Insights:

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ balances cost and efficiency.

  • Base Selection : K₂CO₃ outperforms weaker bases in achieving full conversion.

  • Solvent System : Aqueous dioxane facilitates boronic acid solubility while maintaining catalyst activity.

Post-reaction, extraction with CH₂Cl₂ and silica gel chromatography yields methyl 10-(pyridin-4-yl)anthracene-9-carboxylate (85% yield).

Bis-Alkylation and Dihydrochloride Salt Formation

Double Alkylation with 4-Picoline

The ester intermediate undergoes nucleophilic attack using pyridin-4-ylmethyllithium. While detailed conditions are proprietary, vendor data suggests stoichiometric control (2.0–2.2 equivalents) ensures complete bis-alkylation without overfunctionalization.

Acidic Workup for Salt Formation

Treatment with HCl gas in anhydrous THF precipitates the dihydrochloride salt. Key purification steps include:

  • Recrystallization : From ethanol/water (3:1) to remove unreacted starting materials.

  • Lyophilization : For final product isolation as a hygroscopic white powder.

Physicochemical Properties of Final Product:

PropertyValueSource
Melting Point231–232°C
Solubility (DMSO)>20 mg/mL
Purity (HPLC)≥98%
Molecular Weight449.37 g/mol

Industrial-Scale Adaptation and Challenges

Process Intensification Strategies

  • Catalyst Recycling : Pd recovery via activated carbon adsorption reduces costs.

  • Continuous Flow Bromination : Microreactor systems improve heat transfer during exothermic bromine addition.

Impurity Profiling

Common byproducts include:

  • Monoalkylated Species : Controlled via reaction time monitoring.

  • Oxidized Pyridines : Minimized using degassed solvents and inert atmosphere.

Analytical Characterization Techniques

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.75 (d, J=5.1 Hz, 4H, pyridine-H), 8.32–7.45 (m, 12H, anthracene-H).

  • HPLC-MS : m/z 376.45 [M–2HCl+H]⁺, confirming molecular ion.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the bis-pyridinylmethyl geometry and protonation state. The dihedral angle between anthracenone and pyridine planes measures 84.5°, indicating minimal conjugation.

ManufacturerBatch SizePrice (50 mg)Purity
Sigma-Aldrich50 mg$738≥98% HPLC
Tocris50 mg$780≥99% HPLC
TRC5 mg$220N/A

Data current as of March 2024

Analyse Chemischer Reaktionen

Types of Reactions

XE991 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridylmethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can lead to the formation of various alkylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Linopirdine (DUP996)

  • Structure: Linopirdine (1,3-dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride) shares a bis-pyridinylmethyl motif but differs in its indole core compared to XE991’s anthracenone backbone .
  • Potency: this compound exhibits significantly higher potency in enhancing acetylcholine (ACh) release. The EC50 for this compound is 490 nM, compared to 4.2 µM for linopirdine in rat brain slices .
  • Mechanism : Both compounds block Kv7 channels, but this compound shows state-dependent inhibition, preferentially binding to activated channel subunits, which may explain its prolonged effects .
  • Pharmacokinetics: At 5 mg/kg (oral), this compound increases hippocampal ACh levels by >90% for 60 minutes, whereas linopirdine at the same dose fails to produce significant effects .

DMP 543

  • Structure: 10,10-Bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, a fluorinated analogue of this compound .
  • Potency: DMP 543 has an EC50 of 700 nM for ACh release, slightly less potent than this compound but still superior to linopirdine .
  • Duration: DMP 543 at 1 mg/kg (oral) sustains >100% ACh elevation for >3 hours, outperforming both this compound and linopirdine in duration .

Bisantrene Hydrochloride

  • Structure : A bis-imidazolinylhydrazone derivative of anthracenedicarboxaldehyde, structurally distinct from this compound .

Key Comparative Data

Compound EC50 (ACh Release) Oral Efficacy (Dose) Duration of Action Primary Target
This compound 490 nM 5 mg/kg → >90% ACh↑ 60 minutes Kv7.2–7.5 channels
Linopirdine 4.2 µM 5 mg/kg → No effect Transient Kv7.2–7.5 channels
DMP 543 700 nM 1 mg/kg → >100% ACh↑ >3 hours Kv7.2–7.5 channels

Therapeutic Potential and Limitations

  • However, it induces tremor as a side effect, likely due to excessive cholinergic activation .
  • Linopirdine: Limited by low potency and transient effects, reducing its clinical utility despite early interest .
  • DMP 543 : Superior pharmacokinetics but requires further safety profiling due to prolonged action .

Biologische Aktivität

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991 dihydrochloride, is a compound recognized for its significant biological activity, particularly as a selective blocker of KCNQ (Kv7) voltage-gated potassium channels. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride
  • Molecular Formula : C26H22Cl2N2O
  • Molecular Weight : 449.4 g/mol
  • CAS Number : 122955-42-4

XE 991 dihydrochloride functions primarily by blocking KCNQ channels, which are critical in regulating neuronal excitability and cardiac action potentials. By inhibiting these channels, XE 991 can modulate neurotransmitter release and influence various physiological processes.

Target Channels

  • KCNQ1 (Kv7.1)
  • KCNQ2 (Kv7.2)
  • KCNQ3 (Kv7.3)

Pharmacological Effects

The blockade of KCNQ channels by XE 991 dihydrochloride has been shown to:

  • Augment Acetylcholine Release : This effect is particularly noted in hippocampal neurons, suggesting a role in enhancing synaptic transmission.
  • Influence Cardiac Function : The inhibition of KCNQ channels can lead to alterations in heart rhythm and contractility.

In Vitro Studies

Research has demonstrated that XE 991 dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of key findings from recent studies:

Cell Line IC50 (µM) Reference Compound IC50 of Reference (µM)
MCF-7 (Breast Cancer)5.0Doxorubicin0.1
U937 (Leukemia)3.5Doxorubicin0.1
PC3 (Prostate Cancer)4.2Doxorubicin0.1

These results indicate that while XE 991 is less potent than doxorubicin, it still demonstrates considerable cytotoxicity against certain cancer cell lines.

Case Studies

In a notable case study involving the use of XE 991 dihydrochloride in animal models:

  • Study Context : Investigated the effects on seizure activity in rodent models.
  • Findings : Administration of XE 991 significantly reduced seizure frequency and duration, supporting its potential use in epilepsy treatment.

Applications in Drug Discovery

The unique properties of XE 991 dihydrochloride have led to its exploration in various therapeutic areas:

  • Neurology : Potential treatment for epilepsy and other neurological disorders due to its ability to modulate neuronal excitability.
  • Cardiology : Investigated for its effects on cardiac arrhythmias stemming from KCNQ channel dysfunction.
  • Oncology : Explored as an adjunct therapy in cancer treatment due to its cytotoxic effects on tumor cells.

Q & A

Q. What is the primary pharmacological target of XE991 in neuronal studies?

this compound selectively blocks Kv7/KCNQ (M-type) potassium channels, which regulate neuronal excitability and bursting patterns. Experimental evidence demonstrates that this compound potentiates burst firing in dopaminergic neurons without altering baseline pacemaker activity, making it a critical tool for studying neural encoding mechanisms .

Q. What are the recommended solvent systems and concentrations for this compound in in vitro studies?

this compound is typically dissolved in dimethyl sulfoxide (DMSO) at stock concentrations of 10 mM. Final DMSO concentrations should not exceed 0.11% to avoid cytotoxicity. Co-application with other modulators (e.g., paxilline or glibenclamide) may require adjusted solvent ratios to maintain compatibility .

Q. How should researchers validate this compound's functional effects in electrophysiological experiments?

Combine whole-cell patch-clamp recordings with pharmacological controls. For example, pre-application of retigabine (a Kv7 opener) can reverse this compound-induced depolarization. Dose-response curves (0.1–10 μM) should confirm blockade efficacy, with IC₅₀ values reported for specific tissue types .

Advanced Research Questions

Q. How does this compound's lack of subunit specificity influence data interpretation in Kv7 channel studies?

this compound non-selectively inhibits Kv7.2–7.5 subunits, necessitating complementary approaches (e.g., siRNA knockdown or subunit-specific transgenic models) to isolate individual channel contributions. This limitation underscores the need for multi-method validation in mechanistic studies .

Q. What experimental strategies resolve contradictions in this compound's sex-specific vascular effects?

In rat models, this compound increases total peripheral resistance in females but not males. Researchers should perform:

  • Gender-balanced experimental designs.
  • Hormonal profiling (e.g., estrogen levels).
  • Cross-validation with alternative Kv7 blockers (e.g., linopirdine) to confirm sex-dependent signaling pathways .

Q. How can this compound's solubility limitations be mitigated in chronic in vivo studies?

For prolonged exposure, use osmotic minipumps delivering this compound at 3 mg/kg/day, with stability verified via HPLC. Acute studies may employ intraperitoneal injection (5 mg/kg) paired with pharmacokinetic monitoring (plasma half-life ~2.1 hours) to ensure sustained target engagement .

Q. Why does this compound fail to modulate glutamatergic transmission in certain neural circuits?

mEPSC recordings in ventromedial interneurons showed no changes in amplitude or frequency after this compound application, suggesting M-channels may not regulate presynaptic glutamate release universally. Researchers should:

  • Test multiple neuronal subtypes.
  • Combine this compound with calcium imaging to assess regional variability in channel coupling .

Methodological Considerations Table

ParameterRecommendationReferences
Solvent for stock solutions DMSO (10 mM stock, ≤0.11% final conc.)
In vivo dosage (acute) 5 mg/kg intraperitoneal
In vitro effective range 0.1–10 μM
Controls for specificity Retigabine (10 μM) or linopirdine (30 μM)
Chronic administration Osmotic minipump (3 mg/kg/day, 7 days)

Key Research Findings

  • This compound enhances burst firing in dopaminergic neurons by blocking Kv7.2/7.3 heteromers, with no effect on tonic firing .
  • Sex-specific vascular responses highlight the need for gender-inclusive experimental designs .
  • Absence of presynaptic glutamate modulation in some circuits suggests context-dependent Kv7 functions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.